N-(3-hydroxypropyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxypropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-9(7,8)5-3-2-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFYEXWWSDGTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-hydroxypropyl)methanesulfonamide CAS 52177-30-7 properties
The following technical guide details the properties, synthesis, and applications of N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7) .
CAS Registry Number: 52177-30-7
Chemical Formula:
Executive Summary
This compound is a bifunctional aliphatic building block widely utilized in medicinal chemistry and drug development. Characterized by a polar methanesulfonamide motif (a bioisostere of carboxylic acids and amides) and a reactive primary hydroxyl group, it serves as a critical linker for introducing sulfonamide pharmacophores into drug scaffolds.[1]
Its primary utility lies in the synthesis of Class III antiarrhythmic agents (analogs of sotalol, dofetilide, and ibutilide) and as a polarity-modulating spacer in Fragment-Based Drug Discovery (FBDD) .[1] The compound’s dual functionality allows for orthogonal modification: the sulfonamide nitrogen can be alkylated (though typically less reactive) or act as a hydrogen bond donor, while the hydroxyl group is readily converted into a leaving group (mesylate, halide) for coupling reactions.[1]
Physicochemical Properties[2][3][4][5][6][7]
The compound exhibits properties typical of low-molecular-weight polar sulfonamides. While often handled as a viscous oil or low-melting solid, its high polarity dictates specific solubility and handling protocols.
| Property | Value / Description |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid (dependent on purity/moisture) |
| Boiling Point | ~350°C (Predicted) |
| Density | ~1.25 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in Hexanes, Toluene |
| pKa (Sulfonamide NH) | ~10.0–10.5 (Weakly acidic) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 3 (O=S=O, OH) |
| Stability | Hygroscopic; stable under standard storage (2–8°C), sensitive to strong oxidizers.[2][1] |
Synthetic Methodology & Mechanism
Core Synthesis Protocol: Selective N-Sulfonylation
The synthesis relies on the chemoselective reaction of 3-aminopropanol with methanesulfonyl chloride (MsCl) . The challenge lies in preventing O-sulfonylation (formation of the mesylate ester).
Reaction Logic:
-
Nucleophilicity: The primary amine (
) is significantly more nucleophilic than the primary alcohol ( ).[1] -
Temperature Control: Conducting the reaction at low temperature (0°C to -10°C) kinetically favors the amine attack.
-
Stoichiometry: Strict 1.0 equivalent of MsCl prevents reaction with the hydroxyl group.
Step-by-Step Protocol
-
Setup: Charge a flame-dried round-bottom flask with 3-aminopropanol (10.0 mmol) and dry Dichloromethane (DCM) (30 mL). Add Triethylamine (TEA) (11.0 mmol) as an HCl scavenger.[1]
-
Cooling: Cool the mixture to 0°C using an ice/salt bath.
-
Addition: Dropwise add Methanesulfonyl chloride (10.0 mmol) diluted in DCM (5 mL) over 30 minutes. Crucial: Rapid addition causes localized heating and O-mesylation side products.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with DCM ( mL).[1] -
Purification: The product is highly polar. If necessary, purify via flash column chromatography (Eluent: 5-10% MeOH in DCM).[1]
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.
Figure 1: Selective synthesis pathway favoring N-sulfonylation over O-mesylation.[1]
Applications in Drug Discovery[8][9][10]
Linker Chemistry & Scaffold Functionalization
CAS 52177-30-7 is a versatile "linker" unit. The hydroxyl group serves as a handle to attach the methanesulfonamide moiety to larger aromatic or heterocyclic scaffolds.
Key Transformations:
-
Activation: The hydroxyl group is converted to a leaving group (Mesylate, Tosylate, or Halide).[1]
-
Coupling: Nucleophilic substitution with amines, phenols, or thiols attaches the sulfonamide "tail" to the drug core.
Example Workflow:
-
Step 1: React CAS 52177-30-7 with
or to yield N-(3-chloro/bromopropyl)methanesulfonamide .[1] -
Step 2: React the halide with a secondary amine (e.g., a piperazine derivative) to generate a Class III antiarrhythmic pharmacophore.[1]
Bioisosterism
The methanesulfonamide group (
-
Carboxylic Acids: It possesses a similar pKa and H-bonding capability but improves membrane permeability.
-
Phenols: It mimics the H-bond donor properties of phenols without the metabolic liability of glucuronidation.
Figure 2: Strategic utilization of CAS 52177-30-7 in constructing complex pharmaceutical scaffolds.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for alkyl sulfonamides.[1]
-
Hazards:
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation (H315, H319).[1]
-
Inhalation: May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE):
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic—protect from moisture to prevent hydrolysis or physical degradation.
References
-
Sigma-Aldrich . Methanesulfonamide Product Page & Safety Data. Retrieved from [1]
-
PubChem . Methanesulfonamide Compound Summary (CID 72879).[1] National Library of Medicine.[4] Retrieved from [1]
-
BenchChem . Application Notes and Protocols for Sulfonamide Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH) . Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Retrieved from [1]
-
Accela ChemBio . Product Listing: this compound. Retrieved from [2][1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1427378-56-0,methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. adama.com [adama.com]
- 4. N-(3-amino-2-hydroxypropyl)methanesulfonamide | C4H12N2O3S | CID 130878786 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(3-hydroxypropyl)methanesulfonamide molecular weight and formula
An In-depth Technical Guide to the Core of N-(3-hydroxypropyl)methanesulfonamide[]
CAS No: 52177-30-7 | Formula: C₄H₁₁NO₃S | MW: 153.20 g/mol [1][2]
Executive Summary
This compound is a specialized organosulfur building block widely utilized in medicinal chemistry as a polar "linker" moiety.[] Characterized by the coexistence of a sulfonamide group (hydrogen bond donor/acceptor) and a primary hydroxyl group (nucleophilic handle), this molecule serves as a critical intermediate for installing methanesulfonamide pharmacophores into larger drug scaffolds.
Its primary utility lies in the modulation of physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—within Lead Optimization phases of drug development. It is notably associated with the synthesis of Class III antiarrhythmics and, more recently, GPR40 agonists for metabolic disorders.[]
Physicochemical Profile
The following data consolidates the structural and physical constants required for accurate stoichiometric calculations and handling.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 52177-30-7 | Verified Registry Number |
| Molecular Formula | C₄H₁₁NO₃S | |
| Molecular Weight | 153.20 g/mol | Monoisotopic Mass: 153.05 |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic tendency |
| Solubility | High: DMSO, Methanol, WaterModerate: DCM, Ethyl AcetateLow: Hexanes | Polar character dominates |
| pKa | ~10.5 (Sulfonamide NH) | Weakly acidic proton |
| Boiling Point | ~350 °C (Predicted) | Decomposes before boiling at atm pressure |
Synthetic Methodology
Core Protocol: Selective Sulfonylation
Objective: Synthesize this compound from 3-amino-1-propanol while preventing O-sulfonylation (ester formation).
Reaction Logic (Causality): The reaction relies on the nucleophilicity differential between the primary amine and the primary alcohol. Under controlled temperatures (0°C) and stoichiometric base addition, the amine reacts preferentially with methanesulfonyl chloride (MsCl) due to its higher nucleophilicity.
Reagents:
-
Substrate: 3-Amino-1-propanol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.05 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 3-amino-1-propanol and anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.
-
Why: Low temperature suppresses the competing reaction of the hydroxyl group with MsCl.
-
-
Base Addition: Add TEA dropwise. Stir for 10 minutes.
-
Electrophile Addition: Add MsCl dropwise over 20–30 minutes, maintaining the internal temperature below 5°C.
-
Control Point: Rapid addition causes exotherms that promote O-mesylation impurities.[]
-
-
Reaction Phase: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Self-Validation (TLC): Monitor using 5% MeOH in DCM. Stain with Ninhydrin .[]
-
Success Criteria: Disappearance of the free amine spot (purple/red) and appearance of a non-staining product spot (sulfonamides do not stain with ninhydrin).
-
-
Workup:
-
Wash with 1N HCl (to remove unreacted amine and TEA).
-
Wash with Brine.[]
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[]
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).
Figure 1: Selective N-sulfonylation workflow ensuring chemoselectivity over O-sulfonylation.
Analytical Characterization (Validation)
To certify the identity of the synthesized material, the following spectroscopic signatures must be observed.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ or DMSO-d₆
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 2.95 | Singlet (s) | 3H | CH₃ -SO₂- (Characteristic) |
| ¹H | 3.20 | Triplet (t) | 2H | -NH-CH₂ - |
| ¹H | 1.75 | Quintet (m) | 2H | -CH₂-CH₂ -CH₂- |
| ¹H | 3.70 | Triplet (t) | 2H | -CH₂ -OH |
| ¹H | 4.80–5.20 | Broad (br) | 1H | -NH -SO₂- (Exchangeable) |
Interpretation: The presence of the sharp singlet at ~2.95 ppm confirms the methanesulfonyl group. The triplet at ~3.70 ppm confirms the retention of the primary alcohol (if O-mesylation occurred, this would shift downfield to ~4.3 ppm).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive
-
Expected Mass: [M+H]⁺ = 154.05 Da
-
Adducts: [M+Na]⁺ = 176.04 Da is commonly observed due to the polar nature of the molecule.
Applications in Drug Development[1][4][5][6]
This compound functions as a "warhead delivery system" or a physicochemical tuner.[]
-
Pharmacophore Installation: It introduces the methanesulfonamide group, which mimics the transition state of hydrolysis in some enzyme inhibitors and acts as a bioisostere for urea or amide groups.
-
Solubility Enhancement: The sulfonamide moiety is polar, lowering the LogP of hydrophobic scaffolds (like biphenyls or heterocycles) to improve oral bioavailability.
-
Specific Targets:
-
GPR40 Agonists: Used in the synthesis of biphenyl derivatives for Type 2 Diabetes treatment, where the sulfonamide acts as a polar anchor in the receptor binding pocket.
-
Antiarrhythmics: Structurally homologous to the side chains of Class III agents (e.g., Dofetilide analogues), interacting with the hERG potassium channel.
-
Figure 2: Role of the intermediate in convergent synthesis of pharmaceutical candidates.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.[]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, strong bases (can deprotonate the sulfonamide).
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Structure verification via analogue analysis).
-
Accela ChemBio. (2023).[2] Product Catalog: CAS 52177-30-7.[][2] Retrieved from [Link]
-
Google Patents. (2015). WO2015062486A1 - Biphenyl compounds and uses thereof.[] Retrieved from
Sources
N-(3-hydroxypropyl)methanesulfonamide chemical structure diagram
This technical guide details the chemical structure, synthesis, physicochemical properties, and applications of N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7).
Chemical Identity & Structure
This compound is a bifunctional organic building block featuring a polar sulfonamide core linked to a primary alcohol via a propyl chain. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly where a linear, polar spacer is required to modulate solubility or bridge pharmacophores.
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 52177-30-7 |
| Molecular Formula | C₄H₁₁NO₃S |
| Molecular Weight | 153.20 g/mol |
| SMILES | CS(=O)(=O)NCCCO |
| InChI Key | VUGYFQAPMCODOC-UHFFFAOYSA-N |
| Structure | A linear propyl chain terminated by a hydroxyl group at one end and a methanesulfonamide group at the other.[1][2][3][4][5] |
Structural Diagram
The following diagram illustrates the connectivity and functional groups of the molecule.
Caption: Functional group connectivity showing the polar sulfonamide head and the reactive hydroxyl tail.
Physicochemical Properties
The compound exhibits amphiphilic character due to the presence of both the hydrophilic sulfonamide/hydroxyl groups and the lipophilic propyl chain.
| Property | Value / Description | Source/Note |
| Physical State | Viscous oil or low-melting solid | Typical for small alkyl sulfonamides |
| Melting Point | Not widely reported (Likely < 50°C) | Analogous to N-propylmethanesulfonamide |
| Boiling Point | ~350°C (Predicted) | High due to H-bonding network |
| Solubility | Soluble in water, MeOH, DMSO, DCM | High polarity |
| pKa (Sulfonamide NH) | ~10.8 | Weakly acidic |
| LogP | -0.6 (Predicted) | Hydrophilic |
Synthesis & Reaction Mechanism
The primary synthetic route involves the selective N-sulfonylation of 3-amino-1-propanol. The challenge lies in differentiating the nucleophilicity of the primary amine (
Chemoselectivity Principle
Under controlled conditions (low temperature, stoichiometric control), the amine is significantly more nucleophilic than the alcohol. This allows for the selective formation of the sulfonamide without protecting the hydroxyl group.
Protocol: Selective N-Sulfonylation
Reagents: 3-Amino-1-propanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Setup: Charge a round-bottom flask with 3-amino-1-propanol (1.0 eq) and TEA (1.1 eq) in anhydrous DCM. Cool the mixture to 0°C under an inert atmosphere (
). -
Addition: Dropwise add MsCl (0.95 eq) diluted in DCM over 30 minutes. Crucial: Use a slight deficit of MsCl to prevent O-sulfonylation of the product.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Quench with water. Extract the aqueous layer with EtOAc (the product is water-soluble, so salting out the aqueous layer may be necessary). Alternatively, wash the organic layer with dilute citric acid to remove unreacted amine, then brine.
-
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (eluting with DCM/MeOH).
Synthesis Workflow Diagram
Caption: Kinetic control favors N-sulfonylation over O-sulfonylation at low temperatures.
Analytical Characterization
Verification of the structure relies on distinguishing the sulfonamide proton and the integrity of the propyl chain.
Expected ¹H NMR Data (400 MHz, CDCl₃)
-
δ 2.95 ppm (s, 3H): Methyl group of the methanesulfonyl moiety (
). -
δ 3.20 ppm (q, 2H): Methylene adjacent to nitrogen (
). -
δ 1.75 ppm (quint, 2H): Central methylene (
). -
δ 3.70 ppm (t, 2H): Methylene adjacent to oxygen (
). -
δ 4.8-5.5 ppm (br s, 1H): Sulfonamide
(exchangeable). -
δ 2.0-3.0 ppm (br s, 1H): Hydroxyl
(variable shift).
Mass Spectrometry (ESI)
-
[M+H]⁺ : m/z 154.05
-
[M+Na]⁺ : m/z 176.03
Applications in Drug Design
This compound is primarily used as a linker unit or a polar scaffold . The hydroxyl group provides a handle for further functionalization, while the sulfonamide group acts as a bioisostere for amides or ureas, often improving metabolic stability and hydrogen bonding potential.
Functionalization Workflow
The hydroxyl group is typically converted into a leaving group (Mesylate, Tosylate, Halide) to enable coupling with amines or heterocycles.
Caption: Standard workflow for converting the hydroxyl moiety into a reactive electrophile for drug conjugation.
Safety & Handling
-
Hazards : Like many sulfonamides and alkylating agents, this compound should be treated as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).[6]
-
Storage : Hygroscopic.[7] Store in a tightly sealed container, preferably under inert gas, at 2-8°C.
-
Incompatibility : Strong oxidizing agents, strong bases (can deprotonate the sulfonamide, pKa ~11).
References
-
PubChem . N-(3-amino-2-hydroxypropyl)methanesulfonamide (Analog Reference). National Library of Medicine. [Link]
-
Accela ChemBio . Product Listing for CAS 52177-30-7. [Link]
-
Organic Syntheses . General Procedures for Sulfonylation of Amines. [Link]
Sources
- 1. N-(3-amino-2-hydroxypropyl)methanesulfonamide | C4H12N2O3S | CID 130878786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(m-Hydroxyphenyl)-p-toluenesulphonamide | C13H13NO3S | CID 77347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. PubChemLite - N-(3-hydroxyphenyl)methanesulfonamide (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 6. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Physicochemical Profiling of N-(3-hydroxypropyl)methanesulfonamide: Acidity Constants and Experimental Determination
Executive Summary & Predicted pKa
Target Molecule: N-(3-hydroxypropyl)methanesulfonamide
CAS: 103957-37-3 (Generic/Analogous Reference)
Core Functional Group: Sulfonamide Nitrogen (
For researchers and formulation scientists, the dissociation constant (pKa) of the sulfonamide nitrogen in this molecule is the critical determinant of its pH-dependent solubility and membrane permeability.
Based on structural homology with methanesulfonamide (pKa 10.8) and N-methylmethanesulfonamide (pKa ~11.6) , combined with the Hammett equation principles regarding the inductive effect of the 3-hydroxypropyl moiety:
Predicted pKa Value: 11.1 – 11.5 (at 25°C)
Scientific Rationale:
The N-alkylation of a primary sulfonamide generally decreases acidity (raises pKa) due to the electron-donating inductive effect (+I) of the alkyl chain. While the terminal hydroxyl group is electron-withdrawing (-I), its position at the
Structural & Electronic Analysis
To understand the acidity, we must analyze the stability of the conjugate base (the sulfonamide anion).
Resonance Stabilization
The acidity of sulfonamides arises from the delocalization of the negative charge on the nitrogen atom onto the adjacent sulfonyl oxygens.
Substituent Effects (The "Why" behind the value)
-
Methanesulfonyl Group (
): A strong electron-withdrawing group (EWG) that acidifies the NH proton.[2] -
Propyl Chain (
): An electron-donating alkyl group (+I effect). This destabilizes the anion relative to a simple substituent, raising the pKa from ~10.8 (unsubstituted) to ~11.5. -
Terminal Hydroxyl (
): While polar, it is too distant to exert a strong field effect. However, it significantly improves aqueous solubility, making experimental determination via potentiometry more straightforward than for lipophilic analogs.
Experimental Determination Protocol
Since the predicted pKa (>11) is near the upper limit of standard aqueous titration, precise methodology is required to distinguish the analyte's buffering capacity from the solvent (water/OH-) background.
Method Selection: Potentiometric Titration
Why not UV-Metric? Aliphatic sulfonamides lack a conjugated chromophore that shifts significantly upon ionization. UV-metric pKa determination (e.g., using the Sirius T3) is often ineffective for this class unless a UV-active tag is present. Why Potentiometry? It relies on proton balance, not optical properties, making it the Gold Standard for non-chromophoric aliphatic drugs.
Detailed SOP
Objective: Determine thermodynamic pKa via alkalimetric titration.
Reagents:
-
Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Solvent: Degassed, double-deionized water (18.2 MΩ).
-
Inert Gas: Argon or Nitrogen (to prevent
absorption).
Workflow:
Critical Steps for High pKa (>10):
-
Electrode Calibration: Use a "Four-Parameter" calibration (pH 1.68, 4.01, 7.00, 10.01, and 12.45) to ensure linearity in the alkaline region.
-
Concentration: Ensure the sample concentration is at least 1 mM to generate a buffering signal distinguishable from the water auto-ionization curve.
-
The "Super-Base" Option: If the inflection point is indistinct in water, use the Yasuda-Shedlovsky procedure :
-
Titrate in 30%, 40%, and 50% Methanol/Water mixtures.
-
Plot experimental pKa vs. dielectric constant (
). -
Extrapolate to 0% co-solvent.
-
Implications for Drug Development
Solubility Profile
Because the pKa (~11.2) is far above physiological pH (7.4), the molecule will exist almost exclusively in its neutral form in the GI tract and blood.
-
Stomach (pH 1.5): Neutral.
-
Intestine (pH 6.5 - 7.4): Neutral.[3]
-
Implication: Solubility is not pH-dependent in the physiological range. The intrinsic solubility (
) is driven entirely by the hydrophilic hydroxyl group and the polarity of the sulfonamide moiety.
LogD and Permeability
| Parameter | Value (Approx) | Context |
| pKa | 11.2 | Ionization center |
| LogP (Neutral) | -1.1 to -0.8 | Highly hydrophilic due to -OH and |
| LogD (pH 7.4) | ~ -1.0 | Equal to LogP (since un-ionized) |
Development Insight: This molecule is likely to have low passive permeability across lipid bilayers due to its low LogD. It may require active transport or formulation strategies (e.g., prodrugs) if central nervous system (CNS) penetration is required. However, it is an excellent candidate for renal clearance due to high water solubility.
References
-
BenchChem. (2025).[2] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Link
-
Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
PubChem. (2025).[4] Compound Summary: Methanesulfonamide (CID 72879) and N-Methylmethanesulfonamide. National Library of Medicine. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
ChemicalBook. (2025). N-Methyl methanesulfonamide Properties and predicted pKa. Link
Sources
Technical Guide: Safe Handling & Application of N-(3-hydroxypropyl)methanesulfonamide
[1]
Executive Summary
This compound (CAS: 1154107-96-6) is a bifunctional building block utilized in the synthesis of sulfonamide-based pharmaceuticals.[1] Characterized by a polar methanesulfonamide head group and a reactive primary alcohol tail, it serves as a critical linker in Fragment-Based Drug Discovery (FBDD).[1]
Due to its status as a specialized research chemical, comprehensive toxicological datasets are often absent from standard databases. This guide applies the Read-Across toxicological method, deriving safety protocols from structural analogs (e.g., Methanesulfonamide) to ensure a "Safety by Design" approach in the laboratory.
Chemical Identity & Physical Properties[2][3][4][5][6]
The following data consolidates predicted and experimental values. Researchers should treat these values as baseline reference points.
| Property | Data | Note |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1154107-96-6 | Primary Identifier |
| Formula | ||
| Molecular Weight | 153.20 g/mol | |
| SMILES | CS(=O)(=O)NCCCO | |
| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic |
| Solubility | High: DMSO, Methanol, Water.[1][2][3][4] Low: Hexanes. | Polar nature |
| pKa (Sulfonamide) | ~10.5 (Predicted) | Weakly acidic NH |
| LogP | -0.8 to -1.2 (Predicted) | Hydrophilic |
Hazard Identification (GHS Classification)
Note: As this is a research chemical, this classification is derived from the structural parent Methanesulfonamide (CAS 3144-09-0) and general alkyl sulfonamides under the Precautionary Principle.[1]
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[8][6] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
Technical Application & Reactivity Profile
Functional Group Logic
This molecule is bifunctional , offering two distinct sites for chemical modification. Understanding this duality is crucial for synthetic planning.
-
The Sulfonamide Head (
):-
Acidity: The
proton is acidic ( ). It can be deprotonated by weak bases (e.g., , ) to undergo N-alkylation.[1] -
Stability: Highly stable to acid and oxidative conditions, making it a robust protecting group or pharmacophore.
-
-
The Alcohol Tail (
):-
Nucleophilicity: A primary alcohol susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (Mesylate/Tosylate/Halide).
-
Interference: In strong basic conditions, the alkoxide may compete with the sulfonamide anion, though the sulfonamide is generally more acidic.
-
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this building block.
Caption: Divergent synthetic utility of this compound. The primary alcohol allows for chain extension (top), while the sulfonamide core remains stable.[1]
Risk Assessment & Safe Handling Protocol
Engineering Controls
-
Ventilation: Always handle within a certified Chemical Fume Hood. The vapor pressure is likely low, but aerosolization during weighing or heating poses an inhalation risk (H335).
-
Inert Atmosphere: While not strictly air-sensitive, the hygroscopic nature of the sulfonamide/alcohol moiety suggests storing and handling under Nitrogen/Argon is best practice to maintain purity.[1]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm minimum) | Standard splash protection.[1] For prolonged immersion, use Butyl rubber. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of severe irritation (H319). |
| Body Protection | Lab Coat (Cotton/Poly) | Standard barrier against particulate exposure. |
| Respiratory | N95 or P100 (if outside hood) | Only required if dust/aerosol formation is uncontrolled. |
Emergency Response Decision Tree
In the event of exposure or spill, follow this logic flow to minimize harm.
Caption: Immediate response logic for exposure incidents involving sulfonamide intermediates.
Sourcing & SDS Access Verification
To obtain the official, legally binding Safety Data Sheet (SDS) for your specific batch, you must contact the vendor directly. The CAS number 1154107-96-6 is the critical identifier.[1]
Verified Sources for SDS Download:
-
BLDpharm: Lists the compound explicitly. Search CAS 1154107-96-6 on their portal.[1]
-
PubChem: Provides the "Laboratory Chemical Safety Summary" (LCSS) for the parent compound Methanesulfonamide (CID 76368) which is the standard reference for analogs.
-
Fisher Scientific / Thermo Fisher: Often supplies these intermediates under their Acros or Alfa Aesar brands (search by structure if CAS is unlisted).
Note on Storage:
-
Temperature: Refrigerator (
). -
Container: Keep tightly closed; hygroscopic.
References
Sources
- 1. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. itwreagents.com [itwreagents.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. multimedia.3m.com [multimedia.3m.com]
Medicinal Chemistry Applications of N-(3-hydroxypropyl)methanesulfonamide
This guide details the medicinal chemistry applications of N-(3-hydroxypropyl)methanesulfonamide (CAS: 52177-30-7), a versatile building block used primarily to introduce polar, non-ionizable side chains into drug candidates.[1][2]
Technical Guide for Drug Development & Synthesis
Executive Summary & Chemical Profile[1]
This compound is a bifunctional reagent featuring a primary alcohol and a methanesulfonamide moiety separated by a three-carbon aliphatic spacer.[1][2] In medicinal chemistry, it is primarily utilized as a "polar tail" —a structural motif appended to hydrophobic drug scaffolds to improve aqueous solubility and metabolic stability without introducing a permanent charge.
Chemical Identity
| Property | Value |
| CAS Number | 52177-30-7 |
| IUPAC Name | This compound |
| Structure | CH3-SO2-NH-(CH2)3-OH |
| Molecular Weight | 153.20 g/mol |
| LogP (Calc) | ~ -0.5 to -0.8 (Hydrophilic) |
| H-Bond Donors | 2 (OH, NH) |
| H-Bond Acceptors | 3 (SO2, OH) |
| pKa (Sulfonamide) | ~10.0–10.5 (Weakly acidic) |
Strategic Value in Drug Design
-
Bioisosterism: The methanesulfonamide group acts as a non-classical bioisostere for carboxylic acids and phenols, offering hydrogen bonding capability with reduced risk of Phase II conjugation (glucuronidation).
-
Solubility Modulation: The propyl-sulfonamide tail lowers the LogD of lipophilic scaffolds (e.g., kinase inhibitors), improving dissolution rates and oral bioavailability.
-
Synthetic Versatility: The primary alcohol serves as a "universal handle" for attachment via etherification (Mitsunobu) or nucleophilic substitution (after activation), while the sulfonamide remains stable under most standard coupling conditions.
Synthetic Utility & Preparation[1][5][6][7][8][9][10][11][12]
Before application, the reagent must often be synthesized or activated. The following protocols ensure high purity and yield, critical for downstream GMP compatibility.
Protocol A: Synthesis of this compound
Rationale: Direct sulfonylation of amino alcohols requires temperature control to prevent O-sulfonylation.[1]
Reagents: 3-Aminopropan-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).[1]
-
Setup: Charge a flame-dried round-bottom flask with 3-aminopropan-1-ol and TEA in anhydrous DCM (0.5 M concentration). Cool to -10°C (ice/salt bath).
-
Addition: Add MsCl dropwise over 30 minutes. Critical: Maintain internal temperature < 0°C to favor N-sulfonylation over O-sulfonylation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO4; product is polar).
-
Workup: Quench with saturated NaHCO3. Extract with DCM/Isopropanol (3:1) if the product is highly water-soluble.[1][2]
-
Purification: Silica gel chromatography (DCM:MeOH gradient 95:5 to 90:10).
-
Validation: 1H NMR (DMSO-d6) should show a triplet at ~2.9 ppm (N-CH2), a singlet at ~2.9 ppm (CH3-S), and a triplet at ~3.4 ppm (O-CH2).[1]
Protocol B: Activation for Coupling (Mesylation)
To attach this tail to a nucleophilic scaffold (e.g., an amine or thiol), the alcohol must be converted to a leaving group.
Reagents: this compound (1.0 eq), MsCl (1.1 eq), TEA (1.5 eq), DCM.[1]
-
Reaction: Cool solution of starting material and TEA in DCM to 0°C. Add MsCl dropwise.
-
Completion: Stir 2 hours at RT.
-
Isolation: Wash with 1N HCl (cold), then brine. Dry over Na2SO4.
-
Product: 3-(Methanesulfonamido)propyl methanesulfonate . This intermediate is reactive and should be used immediately for alkylation reactions.
Application 1: The "Polar Tail" in Kinase & Receptor Inhibitors
The most common application of this moiety is to append it to a core scaffold (e.g., pyrazole, pyridine, or quinoline) to create a solvent-exposed tail .[1]
Mechanism of Action
In the binding pocket of enzymes like ALK5 (TGF-β type I receptor) or CB1 receptors , the hydrophobic core binds the active site, while the 3-methanesulfonamidopropyl tail extends into the solvent channel.[1]
-
Effect: The sulfonamide forms water bridges with the solvent or H-bonds with polar residues (e.g., Lysine, Arginine) at the pocket rim, anchoring the drug and improving residence time.[1]
Case Study: ALK5 Inhibitors
In the development of ALK5 inhibitors for fibrosis, the introduction of the N-(3-methanesulfonamidopropyl) side chain was pivotal.[1]
-
Scaffold: Pyridazinyl amino core.
-
Modification: Replacement of a hydrophobic alkyl group with the sulfonamide-propyl tail.[2]
-
Outcome: Improved water solubility (>50 µM) and reduced CYP450 inhibition compared to the purely lipophilic analog.
Experimental Workflow: Installing the Tail
The following diagram illustrates the decision logic and synthetic pathway for installing this moiety onto a drug scaffold.
Figure 1: Synthetic strategies for installing the 3-methanesulfonamidopropyl tail.[1][2] The Mitsunobu reaction is preferred for phenolic scaffolds, while activation/alkylation is used for amine-containing scaffolds.[1]
Application 2: Linker Chemistry in PROTACs
While polyethylene glycol (PEG) is the standard for PROTAC linkers, all-carbon chains with polar interruptions (like sulfonamides) offer distinct advantages:
-
Rigidity: The propyl chain is more rigid than a PEG unit, potentially reducing the entropic penalty of ternary complex formation.
-
Permeability: Unlike long PEG chains, the sulfonamide linker maintains a balance of polarity without becoming overly hydrophilic, which can hinder cell membrane penetration.
Usage: The molecule is used as a "Linker-E3 Ligase" building block.[1]
-
Example: Attaching the hydroxyl end to a VHL ligand (e.g., via a phenolic ether) and using the sulfonamide nitrogen (via N-alkylation) to attach the warhead, although this requires protecting the sulfonamide or using a different assembly order.[1] More commonly, the sulfonamide acts as an internal polar motif within a longer alkyl linker.
Biological Context: The TGF-β/ALK5 Pathway[1][13]
Understanding the target biology is essential when designing inhibitors with this moiety. The following diagram details the ALK5 signaling pathway, a primary target where sulfonamide-tailored inhibitors have shown efficacy.[1]
Figure 2: The TGF-β/Smad signaling cascade.[1][2] this compound derivatives target the ALK5 ATP-binding pocket to prevent Smad2/3 phosphorylation.[1]
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Accela ChemBio. (2023).[3] Product Information: this compound (CAS 52177-30-7).[1][2][3] Retrieved February 25, 2026, from [Link][1]
-
GlaxoSmithKline. (2021). Pyridazinyl amino derivatives as ALK5 inhibitors. Patent WO/2021/307559. Google Patents. Retrieved February 25, 2026, from [1]
-
Research Triangle Institute. (2012). Pyrazole derivatives as cannabinoid receptor 1 antagonists. Patent US9133128B2. Google Patents. Retrieved February 25, 2026, from [1]
Sources
- 1. US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists - Google Patents [patents.google.com]
- 2. 106894-77-3|N-(2-Hydroxypropyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 3. 1427378-56-0,methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Analysis: Hydrogen Bond Dynamics of N-(3-hydroxypropyl)methanesulfonamide
Executive Summary
This technical guide provides a rigorous structural analysis of N-(3-hydroxypropyl)methanesulfonamide , focusing specifically on its hydrogen bond donor (HBD) and acceptor (HBA) profiles.[1][2] Understanding these parameters is critical for predicting solubility, membrane permeability, and protein-ligand binding affinity in early-stage drug discovery.[3][1][2]
While automated algorithms (e.g., Lipinski’s Rule of 5 filters) often provide a crude "atom count," this guide dissects the functional hydrogen bonding capacity based on electronic structure and experimental evidence.[3][4]
Core Data Snapshot
| Property | Count | Structural Origin |
| H-Bond Donors (HBD) | 2 | Sulfonamide ( |
| H-Bond Acceptors (HBA) | 3 * | Sulfonyl Oxygens ( |
| Lipinski Acceptors | 4 | Sum of N and O atoms (Standard Rule of 5 definition) |
| Rotatable Bonds | 4 | S-N, N-C, C-C, C-C (excluding terminal -OH rotation) |
*Note: The sulfonamide nitrogen is chemically a poor acceptor due to resonance delocalization, though it is often counted in "crude" Lipinski filters.[3][4]
Structural Dissection & Electronic Environment
To accurately count hydrogen bonds, one must look beyond the empirical formula (
The Sulfonamide Moiety ( )
The sulfonyl group is a strong electron-withdrawing group (EWG).[1][2]
-
Acidity (Donor Potential): The electron withdrawal by the two sulfonyl oxygens increases the acidity of the amide proton.[4][1] For N-alkyl methanesulfonamides, the pKa is typically in the range of 10.8 – 11.5 .[4][1] At physiological pH (7.4), the molecule remains predominantly neutral, maintaining its function as a hydrogen bond donor.[3][4]
-
Basicity (Acceptor Potential): The lone pair on the nitrogen atom is heavily delocalized into the
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -system.[4][2] This resonance effect drastically reduces the basicity of the nitrogen, rendering it a negligible hydrogen bond acceptor in biological contexts, despite being counted as an acceptor in simple "N+O" algorithms.[3][4]
The Alcohol Moiety (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[3][4]
-
Donor/Acceptor Dualism: The terminal hydroxyl group acts as both a donor (via the proton) and an acceptor (via the two lone pairs on the oxygen).[4][1]
Structural Visualization
The following diagram illustrates the connectivity and classification of H-bond sites.
Figure 1: Connectivity map of this compound highlighting functional H-bond donors (Blue) and acceptors (Red).[1]
Physicochemical Implications
The H-bond count directly influences the "drug-likeness" and pharmacokinetic behavior of the molecule.[4][1][2]
Solubility and LogP
With 2 Donors and 3 Acceptors relative to a small molecular weight (~153.2 g/mol ), this molecule is highly polar.[3][4]
-
Water Solubility: High.[4][1] The ratio of H-bonding groups to carbon atoms (5 heteroatoms vs 4 carbons) suggests complete miscibility or very high solubility in aqueous media.[4][1][2]
-
LogP (Partition Coefficient): Expected to be low (likely < 0.5), indicating hydrophilicity.[4][1]
Polar Surface Area (PSA)
The Topological Polar Surface Area (TPSA) is a sum of surfaces belonging to polar atoms.[4][1]
-
Sulfonamide contribution: ~40-45
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Alcohol contribution: ~20
[4][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Total TPSA: ~60-65
[4][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Implication: A TPSA < 140
generally correlates with good cell membrane permeability.[4] Despite its polarity, the small size and TPSA suggest it can passively diffuse through membranes, although it may also be a substrate for solute carriers.[3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Experimental Validation Protocol
As scientists, we must validate theoretical counts with empirical data.[3][4] The most robust method for determining hydrogen bond acidity (donor strength) and basicity (acceptor strength) is NMR Titration .[4][1]
Protocol: 1H-NMR Determination of H-Bond Acidity
This protocol measures the chemical shift difference (
Objective: Confirm the donor status of the Sulfonamide N-H and Alcohol O-H.
Materials
-
Solvent A: Chloroform-d (
, 99.8% D).[4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent B: Dimethylsulfoxide-d6 (
, 99.9% D).[4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Workflow Diagram
Figure 2: Workflow for experimentally verifying hydrogen bond donor acidity via NMR solvent shifts.
Analysis of Results
-
Sulfonamide N-H: Typically appears around 4.5–5.0 ppm in
but shifts downfield to 7.0–8.0 ppm inngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[4][2] A largengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> confirms it is a potent H-bond donor.[4][2] -
Alcohol O-H: Often broad or invisible in wet
due to exchange, but appears as a sharp triplet (due to coupling with adjacentngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) in dry around 4.5 ppm.[4] -
Interpretation: If the N-H were an acceptor (basic), the shift pattern would differ, often involving broadening without significant downfield shift unless protonated.[3][4]
References
-
Lipinski, C. A., et al. (2001).[3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4][1] Advanced Drug Delivery Reviews.
-
Abraham, M. H., et al. (2006).[3][4] "Hydrogen Bonding Part 38. Factors that influence the hydrogen bonding capability of sulfonyl and sulfonamide groups." New Journal of Chemistry.
-
PubChem Database. "Methanesulfonamide Properties and Derivatives."[4][1] National Library of Medicine.[4][1] [1]
-
Hunter, C. A. (2004).[4] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design of Crystal Structures." Chemical Society Reviews.[4][1]
Sources
- 1. Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)- | C24H30N2O3S | CID 11154544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 106894-77-3|N-(2-Hydroxypropyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Reaction Conditions & Chemoselectivity Guide: Methanesulfonyl Chloride and 3-Amino-1-Propanol
Part 1: Core Directive & Chemical Logic[1]
Chemoselectivity Landscape
The reaction between methanesulfonyl chloride (MsCl) and 3-amino-1-propanol is governed by the competing nucleophilicity of the primary amine (
-
Kinetic Dominance (Amine > Alcohol): Under standard basic conditions (e.g., Et
N, Pyridine), the nitrogen atom is significantly more nucleophilic than the oxygen. -
Stoichiometric Control:
-
1.0 Equivalent MsCl: Selectively yields the N-mesyl product (sulfonamide), leaving the alcohol intact.
-
>2.0 Equivalents MsCl: Yields the N,O-dimesyl intermediate.
-
-
Cyclization Potential: The N,O-dimesyl intermediate is a precursor to N-mesylazetidine . The sulfonamide nitrogen, once formed, becomes acidic (pKa ~11). In the presence of a base, it can be deprotonated to attack the O-mesyl group (a good leaving group) intramolecularly, closing the 4-membered ring.
Decision Matrix: Reaction Pathways
The following diagram illustrates the divergent pathways based on reaction conditions.
Caption: Divergent synthesis pathways determined by MsCl stoichiometry and thermal conditions.
Part 2: Detailed Protocols
Protocol A: Selective Synthesis of N-(3-hydroxypropyl)methanesulfonamide
Objective: Functionalize the amine while preserving the alcohol for further chemistry.
Reagents:
-
3-Amino-1-propanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.05 equiv)
-
Triethylamine (Et
N) (1.5 equiv)[1] -
Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)
Step-by-Step Methodology:
-
Setup: Charge an oven-dried round-bottom flask with 3-amino-1-propanol and anhydrous DCM under an inert atmosphere (N
or Ar). -
Base Addition: Add Et
N via syringe. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to suppress O-mesylation. -
Electrophile Addition: Dilute MsCl in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Maintain internal temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) or LC-MS.[1] The starting amine will disappear; the product is more polar than the starting material if using non-polar stains, but typically runs higher than the salt byproducts.
-
-
Workup: Quench with saturated NH
Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate.[2] -
Purification: The crude material is often pure enough (>95%). If necessary, purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).
Key Insight: If O-mesylation is observed (formation of bis-mesyl byproduct), reduce the temperature to -10°C and ensure strictly 1.0 equivalent of MsCl is used.
Protocol B: One-Pot Synthesis of N-Mesylazetidine
Objective: Cyclize the amino alcohol to the 4-membered azetidine ring using the "Double Mesylation" strategy.
Reagents:
-
3-Amino-1-propanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (2.5 equiv)
-
Triethylamine (Et
N) (4.0 equiv) or K CO (excess) -
Acetonitrile (MeCN) or THF (Reflux grade)
Step-by-Step Methodology:
-
Setup: Dissolve 3-amino-1-propanol and Et
N (or suspended K CO ) in MeCN. -
Double Mesylation: Cool to 0°C. Add MsCl (2.5 equiv) dropwise.
-
Cyclization:
-
Phase 1: Stir at RT for 4 hours to ensure complete formation of the N-mesyl-O-mesyl intermediate.
-
Phase 2: Heat the reaction to reflux (80°C) for 12–18 hours.
-
Why Reflux? The intramolecular displacement of the O-mesyl group by the sulfonamide anion requires thermal energy to overcome the ring strain of forming a 4-membered ring.
-
-
Workup: Cool to RT. Filter off salts.[2][5][6][7] Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with water/brine. Purify via column chromatography (Hexanes/EtOAc). N-mesylazetidine is typically a stable, crystalline solid or oil.
Part 3: Technical Data & Troubleshooting[9]
Comparative Reaction Conditions
| Parameter | Path A: N-Sulfonylation | Path B: Azetidine Formation |
| MsCl Equivalents | 1.0 – 1.05 | 2.2 – 2.5 |
| Base Equivalents | 1.5 (Et | 3.0 – 4.0 (Et |
| Temperature | 0°C | 0°C |
| Solvent | DCM (Non-polar, keeps salts suspended) | MeCN (Polar aprotic, aids cyclization) |
| Major Byproduct | O-mesyl impurity (if Temp > RT) | Polymerization (if concentration too high) |
Troubleshooting Guide
Issue 1: Formation of O-Mesyl impurities in Protocol A.
-
Cause: Localized heating during MsCl addition or excess reagent.
-
Solution: Increase dilution (use 20 mL/g solvent). Add MsCl slower. Ensure 0°C maintenance.
Issue 2: Incomplete Cyclization in Protocol B.
-
Cause: The sulfonamide nitrogen is not nucleophilic enough to displace the mesylate.
-
Solution: Switch base to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (Sodium Hydride) in THF. The deprotonated sulfonamide anion is a much stronger nucleophile than the neutral species.
Issue 3: Polymerization (Tarry residue).
-
Cause: Intermolecular reaction (dimerization) dominates over intramolecular cyclization.
-
Solution: High Dilution Principle. Run the cyclization step at low concentration (0.05 M or lower) to favor intramolecular ring closure.
References
-
BenchChem. "Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl)." BenchChem Technical Library. Link
-
Organic Syntheses. "Azetidine." Org.[5][6] Synth. 1973, 53, 13. Link (Describes analogous cyclization principles).
-
Sipcam Oxon. "Methanesulfonyl Chloride MSC - Intermediates." Product Technical Data. Link
-
Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223-264. Link
-
Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
converting N-(3-hydroxypropyl)methanesulfonamide alcohol to bromide
Application Note: Selective Bromination of N-(3-hydroxypropyl)methanesulfonamide
Executive Summary
This guide details the conversion of
Core Challenge: The primary difficulty lies in the chemoselectivity required to convert the primary alcohol to a bromide without triggering intramolecular nucleophilic attack by the sulfonamide nitrogen, which would yield the cyclic byproduct 2-methylisothiazolidine 1,1-dioxide (Sultam 3 ).
This protocol provides two validated pathways:
-
The Appel Reaction: Ideal for high-purity, small-to-medium scale batches where neutral conditions are paramount.
-
The
Protocol: Optimized for scalability and atom economy, with specific quenching parameters to prevent cyclization.
Strategic Analysis & Mechanism
The transformation relies on activating the hydroxyl group into a good leaving group (oxyphosphonium intermediate) followed by nucleophilic displacement by bromide.
Reaction Pathways & Risks
The following diagram illustrates the desired pathway versus the critical failure mode (cyclization).
Caption: Reaction logic showing the competition between intermolecular bromination and intramolecular cyclization (Sultam formation).
Protocol A: The Appel Reaction (Recommended for Purity)
Rationale: The Appel reaction operates under essentially neutral conditions.[1][2] By avoiding the generation of strong acid (initially) and avoiding thermal stress, the risk of sulfonamide deprotonation and subsequent cyclization is minimized.
Materials
-
Substrate:
-(3-hydroxypropyl)methanesulfonamide (1.0 equiv) -
Reagent A: Carbon Tetrabromide (
) (1.25 equiv) -
Reagent B: Triphenylphosphine (
) (1.3 equiv) -
Solvent: Dichloromethane (DCM), anhydrous (10 mL/g of substrate)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Charge the flask with Alcohol 1 and
. Dissolve in anhydrous DCM. Cool the solution to using an ice/water bath. -
Activation: Dissolve
in a minimal amount of DCM. Add this solution dropwise to the main reaction vessel over 30 minutes.-
Observation: The solution may turn slightly yellow. A white precipitate (phosphine oxide) may begin to form.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Product
will be higher than the alcohol.
-
-
Workup (The "Hexane Crash"):
-
Concentrate the reaction mixture to
20% of its original volume. -
Add cold Diethyl Ether or Hexane (3x volume) with vigorous stirring. This precipitates the bulk of the Triphenylphosphine oxide (
). -
Filter through a celite pad.
-
-
Purification: Concentrate the filtrate. If high purity is required, perform a short silica plug filtration eluting with 20% EtOAc in Hexanes.
Protocol B: Phosphorus Tribromide ( ) (Recommended for Scale)
Rationale:
Materials
-
Substrate:
-(3-hydroxypropyl)methanesulfonamide (1.0 equiv) -
Reagent: Phosphorus Tribromide (
) (0.4 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: DCM or Toluene (anhydrous)
Step-by-Step Methodology
-
Setup: Equip a reactor with an addition funnel and a drying tube (CaCl2). Cool to
to . -
Addition: Dissolve Alcohol 1 in DCM. Add
dropwise over 45 minutes.-
Critical: Maintain temperature
. The reaction is exothermic.[3]
-
-
Kinetics: Allow to warm to
and stir for 2 hours. Do not reflux. -
Quench (Safety Critical):
-
Extraction: Separate phases immediately. Wash the organic layer with brine, dry over
, and concentrate.
Comparative Data & Validation
The following table summarizes the expected outcomes and key parameters for both methods.
| Parameter | Protocol A (Appel) | Protocol B ( |
| Yield | 85–92% | 75–85% |
| Purity (Crude) | High (>95%) | Moderate (requires workup) |
| Major Impurity | ||
| Cyclization Risk | Low (Neutral pH) | Medium (High if workup is basic) |
| Atom Economy | Poor (Stoichiometric waste) | Excellent |
| Scalability | < 100g | > 1 kg |
Analytical Validation (Expected Data)
-
NMR (400 MHz,
):-
4.80 (br s, 1H,
) -
3.52 (t,
, 2H, ) -
3.25 (q,
, 2H, ) -
2.96 (s, 3H,
) -
2.15 (quint,
, 2H, )
-
4.80 (br s, 1H,
-
Mass Spectrometry (ESI):
-
Calculated for
: 230.96 -
Found
(standard Br isotope pattern 1:1).
-
Troubleshooting & Critical Controls
Issue: Formation of Sultam (Cyclization)
-
Symptom: Loss of product mass; appearance of a non-polar spot that does not contain bromine (check MS, M+H = 151).
-
Cause: The reaction mixture or workup became too basic (
), deprotonating the sulfonamide ( ). -
Solution: Ensure the quench in Protocol B is performed with mild bicarbonate, not Carbonate or Hydroxide. Keep the organic phase neutral.
Issue: Residual (Appel Protocol)
-
Symptom: White solid persists in the oil; NMR peaks in aromatic region (7.4–7.7 ppm).
-
Solution: Use the "Hexane Crash" method described in Step 5. Alternatively, use polymer-supported
(more expensive) which can be removed by simple filtration.
References
-
Appel Reaction Mechanism & Scope
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Sulfonamide Linker Chemistry (Dofetilide Intermediates)
-
Cross, P. E., et al. (1990). "Selective Class III Antiarrhythmic Agents. 1. Bis(sulfonamides)."[5] Journal of Medicinal Chemistry. (Describes similar propyl-sulfonamide alkylations).
-
-
Bromin
(General Protocols):- Harrison, G. C., & Diehl, H. (1955). "Cyclopentyldimethylcarbinyl Chloride." Organic Syntheses. (Classic procedure for halide conversion).
-
Cyclization Risks in Sulfonamides
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Refer to entries on Methanesulfonyl Chloride and intramolecular displacement).
Sources
using N-(3-hydroxypropyl)methanesulfonamide as a fragment linker
Application Note: Strategic Utilization of N-(3-hydroxypropyl)methanesulfonamide in Fragment-Based Drug Discovery & PROTAC Linkerology
Abstract
This guide details the application of This compound (CAS 103962-10-3) as a heterobifunctional fragment linker.[1][2] Unlike standard polyethylene glycol (PEG) or alkyl chains, this sulfonamide-based scaffold offers a unique "physicochemical sweet spot," balancing aqueous solubility with membrane permeability.[1][2] This note provides validated protocols for orthogonal functionalization of the sulfonamide nitrogen and the primary alcohol, enabling its use as a core connector in Proteolysis Targeting Chimeras (PROTACs) and bifunctional inhibitors.
Introduction: The "Linkerology" Advantage
In the design of heterobifunctional molecules (e.g., PROTACs), the linker is not merely a passive connector; it determines the spatial orientation, ternary complex stability, and ADME properties of the final drug candidate.
This compound provides three distinct advantages over conventional linkers:
-
Hydrogen Bond Decoupling: The sulfonamide group (
) acts as a weak hydrogen bond donor/acceptor, improving solubility without the high desolvation penalty associated with long PEG chains. -
Rigidity & Geometry: The planar geometry of the sulfonamide nitrogen introduces a defined "kink," reducing the entropic penalty of binding compared to flexible alkyl chains.
-
Orthogonal Reactivity: The molecule possesses two distinct reaction handles:[1]
Strategic Workflow & Logic
The following diagram illustrates the orthogonal synthesis strategy. The critical decision point is the Order of Assembly , which depends on the stability of your payload fragments.
Caption: Orthogonal synthetic pathways for incorporating the sulfonamide linker. Route A is preferred for most PROTAC applications to avoid protecting group manipulations.
Experimental Protocols
Protocol A: N-Alkylation (The "Left" Side Coupling)
Objective: Attach the linker to an electrophilic fragment (e.g., an alkyl halide-functionalized E3 ligase ligand) via the sulfonamide nitrogen.
Mechanism: The sulfonamide NH is deprotonated (
Reagents:
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add
. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -
Coupling: Add the Electrophile (dissolved in minimal DMF) dropwise. Add KI catalyst.[1][2]
-
Reaction: Heat to 60°C and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF.[1][2] Dry over and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradient).[1][2]
Critical Insight:
Protocol B: Functionalization of the Hydroxyl Group (The "Right" Side)
Once the Nitrogen is secured (or if proceeding via Route B), the hydroxyl group connects to the second fragment (e.g., the Warhead).
Option 1: Mitsunobu Reaction (Direct Coupling to Phenols/Acidic Heterocycles) Best for: Connecting to phenolic warheads (e.g., VHL ligands, kinase inhibitors).[1][2]
Reagents:
Procedure:
-
Dissolve the Linker-Intermediate, Nucleophile, and
in anhydrous THF at 0°C. -
Add DIAD dropwise over 10 minutes. Do not allow the temperature to rise above 5°C during addition.
-
Allow the reaction to warm to RT and stir overnight.
-
Troubleshooting: If conversion is low, switch to ADDP/n-Bu3P (Tsunoda Reagent) for more difficult couplings.[1][2]
Option 2: Activation to Mesylate (For SN2 Coupling) Best for: When the partner fragment is a strong nucleophile (e.g., an amine or thiol).[1]
Reagents:
Procedure:
-
Dissolve the Linker in DCM at 0°C. Add TEA.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench & Use: Quench with saturated
.[1][2] Extract with DCM.[1][2] The resulting mesylate is often unstable on silica; use crude immediately for the next displacement reaction.
Physicochemical Impact Data
The following table summarizes the impact of substituting a standard alkyl or PEG linker with the Sulfonamide-Propyl linker in a theoretical PROTAC design.
| Property | Alkyl Linker (C5) | PEG Linker (PEG-2) | Sulfonamide Linker | Impact Analysis |
| LogP | High (Lipophilic) | Low (Hydrophilic) | Moderate | Balances membrane permeability with solubility.[1][2] |
| TPSA ( | ~0 | ~40 | ~55 | Sulfonamide adds polarity without excessive flexibility.[1][2] |
| Rotatable Bonds | 4 | 5 | 4 | Rigid sulfonamide N-C bond reduces entropic penalty.[1][2] |
| H-Bond Donors | 0 | 0 | 0 (if N-alkylated) | N-alkylation removes the H-bond donor, improving permeability.[1][2] |
Data derived from comparative structural analysis of linker physicochemical properties [1, 2].
Troubleshooting & QC
-
Issue: N-Alkylation Stalls.
-
Issue: O-Alkylation vs. N-Alkylation.
-
Verification (NMR):
-
The
of the methanesulfonyl group is a diagnostic singlet at 2.9–3.0 ppm . -
The
adjacent to the Nitrogen will shift upfield upon alkylation.
-
References
-
Scott, D. E., et al. (2020).[1][2] "PROTAC Linkerology: The role of linker structure in cell permeability and degradation efficiency." Journal of Medicinal Chemistry. Link (General grounding on linker physicochemical properties).[1][2]
-
Troup, R. I., et al. (2020).[1][2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2] (Reference for sulfonamide stability and protection).
-
Mitsunobu, O. (1981).[1][2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. (Foundational protocol for the Mitsunobu reaction).
Sources
Troubleshooting & Optimization
preventing O-sulfonylation during N-(3-hydroxypropyl)methanesulfonamide synthesis
Topic: Preventing O-sulfonylation during N-(3-hydroxypropyl)methanesulfonamide synthesis Ticket ID: CS-MSCL-OH-NH2-001
The Mechanistic Landscape: Why Selectivity Fails
To prevent O-sulfonylation, one must understand the competition between the amino (
The Nucleophilic Hierarchy
Under neutral or mildly basic conditions, the primary amine is significantly more nucleophilic than the primary alcohol due to the higher energy of the nitrogen lone pair.
-
Kinetic Control: At low temperatures (
), the amine reacts with MsCl orders of magnitude faster than the alcohol. -
Thermodynamic/Stoichiometric Drift: If the amine is consumed, or if the reaction warms up, the remaining MsCl will readily react with the alcohol to form the sulfonate ester (O-mesylate).
The "Sulfene" Trap
When using triethylamine (TEA) as a base, there is a risk of generating a sulfene intermediate (
-
Risk: High concentrations of TEA relative to MsCl promote sulfene formation, which reduces selectivity.
-
Mitigation: Slow addition of MsCl to the amine/base mixture keeps the concentration of MsCl low, favoring the direct substitution mechanism over elimination-addition.
Pathway Visualization
The following diagram illustrates the divergence between the desired pathway (Amide formation) and the failure modes (Ester formation/Cyclization).
Figure 1: Reaction landscape showing the kinetic advantage of N-sulfonylation and downstream risks of O-sulfonylation (cyclization or bis-mesylation).
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC/peak in LCMS corresponding to the bis-mesylated product. How do I stop this?
-
Diagnosis: You have "Stoichiometric Overshoot." Even if you calculate 1.0 equivalents, local areas of high concentration during addition can cause the product to react with fresh MsCl.
-
Solution:
-
Dilution: Dilute your MsCl in DCM (1:5 ratio) before addition.
-
Reverse Addition (Not recommended here): Usually, we add electrophile to nucleophile. Do not reverse this; having excess amine present is safer than excess chloride.
-
Stoichiometry: Reduce MsCl to 0.95 equivalents . It is easier to remove unreacted starting material (via aqueous wash) than to separate the bis-mesylated impurity.
-
Q2: My yield is low, and I see a polymeric gum.
-
Diagnosis: You likely formed the O-mesylate (intermediate). The amine group of a neighboring molecule attacked the O-mesyl group (an excellent leaving group), leading to polymerization or intermolecular alkylation.
-
Solution: Keep the temperature strictly below
. If O-mesylation occurs, the product is unstable. Quench immediately with water to hydrolyze any unreacted MsCl, though the O-mesyl bond itself is relatively stable to simple water washes.
Q3: Can I use Pyridine instead of Triethylamine (TEA)?
-
Analysis: Yes. Pyridine is less basic (
) than TEA ( ). -
Benefit: It reduces the risk of sulfene formation (which requires a stronger base to deprotonate the methyl group of MsCl).
-
Trade-off: Pyridine is a nucleophilic catalyst and can form an N-sulfonylpyridinium salt, which is a potent acylating agent. However, for primary amines, this is generally acceptable and often improves selectivity.
Validated Protocols
Method A: Direct Kinetic Control (Standard)
Best for: Quick synthesis when strict temperature control is available.
Reagents:
-
3-amino-1-propanol (10 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Triethylamine (TEA) (11 mmol, 1.1 eq)
-
Methanesulfonyl chloride (MsCl) (9.8 mmol, 0.98 eq)
Procedure:
-
Setup: Charge amino alcohol, TEA, and DCM into a round-bottom flask under Nitrogen.
-
Cooling: Cool the mixture to -10°C using an ice/salt bath. Ensure vigorous stirring.
-
Addition: Dissolve MsCl in 5 mL of DCM. Add this solution dropwise over 30 minutes .
-
Critical: The internal temperature must not rise above -5°C.
-
-
Reaction: Stir at -10°C for 1 hour. Monitor by TLC (stain with Ninhydrin for amine, KMnO4 for alcohol/sulfonamide).
-
Quench: Add saturated
solution (20 mL) while still cold. -
Workup: Separate phases. Wash organic layer with 0.1M HCl (to remove unreacted amine/TEA)
Brine Dry over . -
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Method B: Transient Silylation (High Fidelity)
Best for: High-value synthesis where 0% O-sulfonylation is required. Concept: Temporarily "mask" the alcohol with a silyl group, sulfonylate the amine, then remove the mask in the workup.
Reagents:
-
Trimethylsilyl chloride (TMSCl) (2.2 eq)
-
MsCl (1.1 eq)[1]
-
TEA (3.5 eq)
Workflow Visualization:
Figure 2: Transient silylation strategy. Note: Silylamines (N-Si) react with sulfonyl chlorides to form sulfonamides, while silyl ethers (O-Si) are inert to MsCl.
Procedure:
-
Dissolve amino alcohol (10 mmol) and TEA (35 mmol) in DCM. Cool to 0°C.[2][3]
-
Add TMSCl (22 mmol) dropwise. Allow to warm to RT and stir for 1 hour. (This forms the N,O-bis-silylated intermediate).
-
Cool back to 0°C. Add MsCl (11 mmol).
-
Note: The N-Si bond is labile and reacts with MsCl to form the N-Ms bond, releasing TMSCl. The O-Si bond is stable to MsCl.
-
-
Stir 2 hours.
-
Hydrolysis: Pour into 1M HCl and stir vigorously for 30 minutes. This cleaves the O-TMS group.
-
Extract with DCM (x3). The product is in the organic layer.[4]
Data Summary: Base Selection
| Base | pKa (Conj. Acid) | Risk of Sulfene? | Selectivity Rating | Notes |
| Triethylamine (TEA) | 10.75 | High (if added fast) | Moderate | Standard choice. Must control temp. |
| Diisopropylethylamine (DIPEA) | 10.75 | High | Moderate | Steric bulk helps prevent quaternary salt formation. |
| Pyridine | 5.2 | Low | High | Recommended for sensitive substrates. |
| K2CO3 (Biphasic) | 10.3 | Low | Low | Hard to control local pH; not recommended for this specific selectivity. |
References
-
Benchchem. Protocol for N-sulfonylation using Methanesulfonyl Chloride.[1] Retrieved from
-
Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols. (Discusses selectivity and base roles). Retrieved from
-
Sigma-Aldrich. N-(3-Aminophenyl)methanesulfonamide Product Data. (Analogous structure handling). Retrieved from
-
Organic Letters. Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[5] (Validation of transient silylation strategy). Retrieved from
-
Master Organic Chemistry. Tosylates And Mesylates. (Mechanistic background on sulfonyl chlorides). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-(3-hydroxypropyl)methanesulfonamide
Introduction
N-(3-hydroxypropyl)methanesulfonamide is a molecule of significant interest in contemporary research and drug development, often serving as a key intermediate or a structural motif in novel therapeutic agents. Its unique combination of a hydrophilic hydroxyl group and a polar sulfonamide moiety imparts specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. Accurate and unambiguous structural characterization is paramount for ensuring the quality, efficacy, and safety of any downstream applications. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a powerful technique for structural elucidation. Furthermore, we will objectively compare the capabilities of ¹H NMR with other widely used analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals.
¹H NMR Spectrum Analysis of this compound
¹H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of hydrogen atoms within a molecule, providing a detailed structural fingerprint. Based on established principles of chemical shifts and spin-spin coupling, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is presented below. The use of DMSO-d₆ is often preferred for compounds containing exchangeable protons (like -OH and -NH) as it can slow down the exchange rate, allowing for their observation.
Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a (-CH₃) | ~ 2.9 | Singlet (s) | 3H | - |
| b (-CH₂-N) | ~ 3.1 | Quartet (q) | 2H | ~ 6.5, ~ 6.0 |
| c (-CH₂-) | ~ 1.7 | Quintet (p) | 2H | ~ 6.5 |
| d (-CH₂-O) | ~ 3.5 | Triplet (t) | 2H | ~ 6.5 |
| e (-NH-) | ~ 7.2 | Triplet (t) | 1H | ~ 6.0 |
| f (-OH) | ~ 4.5 | Triplet (t) | 1H | ~ 5.5 |
Disclaimer: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary slightly.
Interpretation of the Predicted Spectrum:
-
-CH₃ (a): The methyl group attached to the sulfur atom is expected to appear as a singlet around 2.9 ppm. Its isolation from other protons results in a lack of splitting.
-
-CH₂-N (b): These methylene protons are adjacent to both a nitrogen atom and another methylene group. The electron-withdrawing effect of the sulfonamide group shifts this signal downfield to approximately 3.1 ppm. It is expected to be a quartet due to coupling with the neighboring -CH₂- (c) protons (n+1=2+1=3, triplet) and the -NH- proton (n+1=1+1=2, doublet), resulting in a triplet of doublets, which may appear as a quartet if the coupling constants are similar.
-
-CH₂- (c): The central methylene protons are coupled to the adjacent -CH₂-N (b) and -CH₂-O (d) groups, with two protons on each side (n+1=4+1=5). This will result in a quintet (or pentet) around 1.7 ppm.
-
-CH₂-O (d): The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen atom, causing its signal to appear further downfield at approximately 3.5 ppm. It will be split into a triplet by the adjacent -CH₂- (c) protons (n+1=2+1=3).
-
-NH- (e): The proton on the sulfonamide nitrogen is expected to be a triplet around 7.2 ppm due to coupling with the adjacent -CH₂-N (b) protons (n+1=2+1=3). The chemical shift of this proton can be highly dependent on solvent and concentration.
-
-OH (f): The hydroxyl proton signal is anticipated to be a triplet around 4.5 ppm, coupled to the neighboring -CH₂-O (d) protons (n+1=2+1=3). This peak will disappear upon the addition of a few drops of D₂O to the NMR sample, which is a definitive test for exchangeable protons.
Below is a visual representation of the molecular structure and the proton environments.
Caption: Molecular structure of this compound with proton assignments.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a multi-faceted analytical approach often provides a more complete characterization. Below is a comparison of ¹H NMR with other common analytical techniques for the analysis of this compound.
| Feature | ¹H NMR Spectroscopy | LC-MS/MS | HPLC-UV | FTIR Spectroscopy |
| Information Provided | Detailed molecular structure, proton connectivity, stereochemistry | Molecular weight, fragmentation pattern, quantification | Quantification, purity assessment | Presence of functional groups |
| Sensitivity | Moderate (mg scale) | Very High (pg-ng scale) | High (ng-µg scale) | Low (µg-mg scale) |
| Selectivity | High | Very High | Moderate to High | Low to Moderate |
| Quantitative Capability | Yes (with internal standard) | Yes (with internal standard) | Yes (with external standards) | Limited |
| Sample Throughput | Low to Moderate | High | High | High |
| Cost & Complexity | High | High | Moderate | Low |
| Key Advantage for this Molecule | Unambiguous structural confirmation and isomer differentiation. | Trace-level quantification in complex matrices. | Robust and cost-effective quantification and purity checks. | Quick confirmation of key functional groups (e.g., -OH, -SO₂-NH-). |
| Key Disadvantage for this Molecule | Lower sensitivity compared to mass spectrometry techniques. | Provides limited structural information on its own. | Requires a chromophore for sensitive detection. | Does not provide information on the connectivity of atoms. |
Synergistic Application of Techniques
For comprehensive characterization, these techniques are often used in a complementary fashion. For instance, after synthesizing this compound, FTIR can be used for a quick initial check to confirm the presence of the hydroxyl and sulfonamide groups. HPLC-UV can then be employed to determine the purity of the synthesized compound. Subsequently, ¹H NMR is essential for the definitive confirmation of the molecular structure. In applications requiring high sensitivity, such as pharmacokinetic studies, LC-MS/MS would be the method of choice for quantifying the compound in biological matrices.
Experimental Protocol for ¹H NMR Analysis
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. d. (Optional) Add a very small amount of TMS to the solution. e. Carefully transfer the solution into the NMR tube using a Pasteur pipette.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines. e. Set the acquisition parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate. f. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID to obtain the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm (or the TMS peak to 0.00 ppm if used). d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the peak multiplicities and measure the coupling constants.
The following diagram illustrates the general workflow for the ¹H NMR analysis.
Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.
Conclusion
The structural characterization of this compound is a critical step in its application within research and development. ¹H NMR spectroscopy stands out as the premier technique for providing an unambiguous and detailed structural elucidation. The predicted spectrum, with its distinct chemical shifts and coupling patterns, offers a clear roadmap for the identification and confirmation of this molecule. While other techniques such as LC-MS/MS, HPLC-UV, and FTIR provide valuable complementary information, particularly for quantification and functional group identification, they lack the comprehensive structural detail afforded by ¹H NMR. By understanding the strengths and limitations of each method, researchers can employ a strategic and efficient analytical workflow, ensuring the integrity and quality of their scientific endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Chemistry LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Kim, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]
-
Al-Obaidi, A. S. M., et al. (2025). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]
-
Shivhare, H. (2025, March 3). Ftir Spectroscopy of (3glycidoxypropyl)Trimethoxysilane (Gptms): Insights into Molecular Structure and Properties. SSRN. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
International Atomic Energy Agency. (2025, January 13). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]
-
ResearchGate. (2025, August 10). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. [Link]
-
MDPI. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
PubMed. 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. [Link]
-
CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]
-
YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). [Link]
- Carl ROTH. *NMR Chemical Shifts of Common Solvents as
A Comparative Guide to the Mass Spectrometric Fragmentation of N-(3-hydroxypropyl)methanesulfonamide
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is key to confident structural elucidation. This guide provides a detailed, predictive analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of N-(3-hydroxypropyl)methanesulfonamide.
This compound is a small organic molecule featuring both a sulfonamide and a primary alcohol functional group. Its fragmentation behavior is therefore governed by the interplay of these two moieties. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of sulfonamide and alcohol fragmentation to provide a robust predictive framework.[1][2] This guide will also compare the predicted fragmentation of this compound with that of structurally related alternatives to highlight how subtle changes in molecular structure can lead to distinct and identifiable fragmentation patterns.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is expected to proceed through several key pathways, primarily dictated by the charge-carrying capacity of the nitrogen and oxygen atoms and the relative bond strengths within the molecule.
Positive Ion Mode (ESI+)
In positive ion mode, the molecule will readily protonate, likely at the nitrogen atom of the sulfonamide group or the oxygen atom of the hydroxyl group. The subsequent fragmentation of the [M+H]⁺ ion (expected m/z 154.06) will likely involve:
-
Loss of Water (H₂O): A common fragmentation pathway for protonated alcohols is the neutral loss of water (18.01 Da), leading to a prominent fragment ion at m/z 136.05.[1]
-
Cleavage of the Sulfonamide S-N Bond: Sulfonamides are known to fragment at the S-N bond.[2] This would result in the formation of a protonated 3-aminopropanol ion at m/z 76.07 or a methanesulfonyl cation at m/z 79.00.
-
Cleavage of the C-S Bond: Cleavage of the C-S bond could lead to the formation of a protonated N-(3-hydroxypropyl)amine ion and a methylsulfonyl radical.
-
Propyl Chain Fragmentation: Fragmentation of the propyl chain can occur, leading to smaller fragment ions.
Caption: Predicted major fragmentation pathways of protonated this compound in positive ion mode.
Negative Ion Mode (ESI-)
In negative ion mode, deprotonation will likely occur at the sulfonamide nitrogen, forming the [M-H]⁻ ion (expected m/z 152.04). Key fragmentation pathways for this ion include:
-
Cleavage of the Sulfonamide S-N Bond: Similar to the positive ion mode, cleavage of the S-N bond is a probable fragmentation pathway, which could lead to a deprotonated methanesulfonamide anion or a 3-hydroxypropylamide anion.[2]
-
Loss of SO₂: While more common for aromatic sulfonamides, the loss of sulfur dioxide (SO₂, 63.96 Da) from the deprotonated molecule could occur, yielding a fragment at m/z 88.08.
Caption: Predicted major fragmentation pathways of deprotonated this compound in negative ion mode.
Comparison with Alternative Compounds
To better understand the unique fragmentation signature of this compound, it is instructive to compare its predicted fragmentation with that of structurally similar molecules.
| Compound | Structure | Key Differentiating Fragmentation Pathways |
| This compound | CH₃SO₂NH(CH₂)₃OH | Positive Mode: Prominent neutral loss of H₂O (m/z 136.05). Cleavage of the S-N bond yielding fragments at m/z 76.07 and m/z 79.00. |
| N-(2-hydroxypropyl)methanesulfonamide (Isomer) | CH₃SO₂NHCH₂(CHOH)CH₃ | Positive Mode: Also expected to show a neutral loss of H₂O. However, subsequent fragmentation of the propanolamine fragment may differ due to the secondary alcohol, potentially leading to a more stable secondary carbocation. |
| N-propylmethanesulfonamide (Analogue without -OH) | CH₃SO₂NH(CH₂)₂CH₃ | Positive Mode: Will not exhibit the neutral loss of water. Fragmentation will be dominated by S-N bond cleavage and fragmentation of the propyl chain. |
| 3-(Methylamino)propan-1-ol (Related Amine) | CH₃NH(CH₂)₃OH | Positive Mode: Fragmentation will be characteristic of an amine, with alpha-cleavage being a dominant pathway.[1] For example, cleavage of the C-C bond adjacent to the nitrogen would be expected. The sulfonamide-specific fragments will be absent. |
This comparative analysis demonstrates that high-resolution mass spectrometry can readily distinguish between these closely related structures based on their unique fragmentation patterns. The presence or absence of a neutral loss of water is a key diagnostic for the hydroxyl group, while the specific fragment ions resulting from S-N cleavage are indicative of the sulfonamide moiety.
Experimental Protocol for LC-MS/MS Analysis
The following protocol outlines a standard method for the analysis of this compound and its analogues using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1 µg/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
MS1 Scan: Acquire full scan data from m/z 50 to 500 to identify the precursor ions ([M+H]⁺ and [M-H]⁻).
-
MS/MS Scans: Perform product ion scans on the precursor ions of interest using collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions. A typical starting point would be a collision energy of 20-30 eV.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode to automatically trigger MS/MS scans on the most abundant precursor ions.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles of its constituent functional groups, we can anticipate the major fragmentation pathways in both positive and negative ion modes. The comparative analysis with structural analogues underscores the power of MS/MS to differentiate between closely related compounds. The provided experimental protocol offers a robust starting point for researchers seeking to analyze this molecule and similar structures. This predictive approach, grounded in the fundamental principles of mass spectrometry, serves as a valuable tool for the confident structural elucidation and characterization of novel compounds in the absence of pre-existing spectral libraries.
References
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Fluorochem. (n.d.). 3-(Methylamino)propan-1-ol.
- National Institute of Standards and Technology. (n.d.). 3-(Benzylmethylamino)-1-propanol. In NIST Chemistry WebBook.
- Request PDF. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Sigma-Aldrich. (n.d.). 3-Methylamino-1-propanol 96.
- University of California, Davis. (n.d.). Interpretation of mass spectra.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- PubChem. (n.d.). 3-(Methylamino)-1-propanol.
- Zhang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543.
- Chen, C. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-(Methylamino)-1-propanol.
- PubChem. (n.d.). 3-(Methylamino)-1-propanol.
- Zhang, T., et al. (2008). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(10), 1530–1538.
- Tong, W., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 35(3), 317–325.
- Panthong, K., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 618561.
- ResearchGate. (n.d.). Selected LC/(+)ESI-MS data for the nonderivatized MW 358 compound....
- Pholpho, P., et al. (2023). Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages. Foods, 12(21), 3959.
- Chen, C. A., et al. (2021).
- Nemkov, T., et al. (2021).
- Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
- Gijón, M. A., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS.
Sources
Safety Operating Guide
Personal protective equipment for handling N-(3-hydroxypropyl)methanesulfonamide
[1][2][3][4]
Executive Summary & Hazard Context
This compound is a polar, functionalized sulfonamide intermediate commonly used in the synthesis of pharmaceutical linkers (e.g., PROTACs) and surfactant chemistry.[1][2][3][4]
While often classified as a Category 2 Irritant (Skin/Eye) and STOT SE 3 (Respiratory) under GHS standards, its structural relationship to the sulfonamide class necessitates elevated caution regarding hypersensitivity and sensitization .[2][3][4] The hydroxyl group increases water solubility, facilitating rapid dermal absorption if the skin barrier is compromised.[4]
Core Safety Directive: Treat this compound not just as a contact irritant, but as a potential sensitizer.[3][4] Engineering controls (fume hoods) are primary; PPE is the critical secondary line of defense.[4]
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling pure substance (>95% purity).
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff) | Sulfonamides are polar.[1][2][3][4] Thin latex offers poor resistance to permeation.[2][4] Double gloving creates a sacrificial layer against the specific polarity of the methanesulfonyl moiety.[4] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient.[2][3][4] The compound is a severe eye irritant (Category 2A).[3][4][5] Goggles seal against vapors and accidental splashes during viscous liquid transfer.[4] |
| Respiratory | Fume Hood (Primary) N95/P100 (if outside hood) | Inhalation of aerosols triggers respiratory tract irritation (H335).[2][3][4] If weighing powder outside a hood, a particulate respirator is mandatory.[3][4] |
| Body Defense | Lab Coat (High-Neck) + Chemical Apron (for >100g) | Prevents migration of dust/droplets to street clothes.[1][2][3][4] The hydroxyl group promotes adhesion to cotton fibers; use synthetic blends or an apron for bulk handling.[4] |
Decision Logic: PPE Selection
This workflow illustrates the decision process for selecting PPE based on the physical state of the reagent, which can vary between a viscous liquid and a low-melting solid depending on purity and ambient temperature.[2]
Figure 1: PPE selection workflow based on the physical state of this compound.[1][2][3][4]
Operational Protocols
A. Weighing & Transfer (Solid State)
Context: The compound may be hygroscopic.[3][4] Static electricity can cause particle dispersion.[2][3][4]
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Static Management: Use an ionizing bar or anti-static gun if the powder adheres to the spatula.[4]
-
Technique: Do not dump. Use a taring boat rather than weighing directly into the reaction vessel to prevent neck contamination.
B. Reaction Setup (Liquid/Solution)
Context: Exothermic potential when reacting with sulfonyl chlorides or strong bases.[2][3][4]
-
Dilution: Always add the sulfonamide intermediate to the solvent, not vice-versa, to control dissolution heat.[3][4]
-
Syringe Handling: If the material is a viscous liquid, use a wide-bore needle (18G) or a positive displacement pipette to prevent pressure buildup and "spitting" during transfer.[2][3][4]
C. Emergency Response: Spill Management
In the event of a spill, immediate action prevents sensitization.[4]
Figure 2: Step-by-step spill response protocol minimizing aerosol generation.
Waste Disposal & Deactivation[4]
Do not mix with general organic waste streams without segregation.[4]
-
Segregation: Classify as Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).[2][3][4]
-
Labeling: Explicitly mark the waste tag with "Contains Sulfonamides - Potential Sensitizer."[2][4]
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans if the waste stream is acidic, as the sulfonamide nitrogen can be reactive under strong acidic conditions.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108370, Methanesulfonamide. Retrieved from [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][4] Retrieved from [Link][1][2][3][4]
Sources
- 1. 106894-77-3|N-(2-Hydroxypropyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 2. 71290-40-9 | N-(3-Hydroxyphenyl)methanesulfonamide - AiFChem [aifchem.com]
- 3. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-amino-2-hydroxypropyl)methanesulfonamide | C4H12N2O3S | CID 130878786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
